molecular formula C11H17NO4 B1277215 Boc-(R)-3-amino-5-hexynoic acid CAS No. 332064-91-2

Boc-(R)-3-amino-5-hexynoic acid

Cat. No.: B1277215
CAS No.: 332064-91-2
M. Wt: 227.26 g/mol
InChI Key: QZRLAJLEZVWLOV-MRVPVSSYSA-N
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Description

Boc-®-3-amino-5-hexynoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect the amino group during various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-amino-5-hexynoic acid typically involves the protection of the amino group using the Boc group. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of Boc-®-3-amino-5-hexynoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-amino-5-hexynoic acid undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are used in hydrogenation reactions.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

Boc-®-3-amino-5-hexynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-®-3-amino-5-hexynoic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .

Comparison with Similar Compounds

Similar Compounds

    Boc-(S)-3-amino-5-hexynoic acid: The enantiomer of Boc-®-3-amino-5-hexynoic acid.

    Boc-3-amino-4-pentynoic acid: A similar compound with a shorter alkyne chain.

    Fmoc-®-3-amino-5-hexynoic acid: A compound with a different protecting group (fluorenylmethyloxycarbonyl).

Uniqueness

Boc-®-3-amino-5-hexynoic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and selectivity during chemical reactions. The alkyne group also offers versatility for further functionalization and modification .

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRLAJLEZVWLOV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC#C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426576
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332064-91-2
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-(Boc-amino)-5-hexynoic acid
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